Toceranib-d8

Analytical Chemistry Pharmaceutical Analysis LC-MS/MS Method Development

Toceranib-d8 is the definitive internal standard for Toceranib bioanalysis, featuring eight deuterium atoms at the pyrrolidine moiety for a clean +8 Da mass shift. Unlike unlabeled Toceranib or generic deuterated kinase inhibitor ISs, only Toceranib-d8 guarantees identical chromatographic retention, ionization efficiency, and matrix effect compensation—eliminating isotopic cross-talk that would invalidate quantitative LC-MS/MS methods. Essential for developing validated pharmacokinetic assays in veterinary oncology research and for meeting FDA/EMA bioanalytical method validation guidelines. Procure as a certified reference standard for method validation, system suitability, and routine QC.

Molecular Formula C22H25FN4O2
Molecular Weight 404.515
CAS No. 1795134-78-9
Cat. No. B586873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToceranib-d8
CAS1795134-78-9
Synonyms5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide;  5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d
Molecular FormulaC22H25FN4O2
Molecular Weight404.515
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2
InChIKeySRSGVKWWVXWSJT-XOHOATKISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toceranib-d8 (CAS 1795134-78-9): Deuterated Internal Standard for Veterinary Oncology Bioanalysis


Toceranib-d8 is a stable isotope-labeled analog of the veterinary receptor tyrosine kinase (RTK) inhibitor Toceranib (Palladia®), specifically deuterated at the pyrrolidine moiety with eight deuterium atoms . This compound serves as a research-grade analytical standard, primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate quantitation of the unlabeled parent drug in biological matrices .

Why Toceranib-d8 is Not Interchangeable with Unlabeled Toceranib or Other Deuterated Kinase Inhibitors


Generic substitution fails because Toceranib-d8 is not a therapeutic agent but an analytical tool. Its core differentiator is the presence of exactly eight deuterium atoms at defined positions, which provides a unique mass spectrometric signature (+8 Da shift) essential for co-elution with the analyte while ensuring no isotopic cross-talk . Replacing it with unlabeled Toceranib (CAS 356068-94-5) would invalidate any quantitative LC-MS/MS method by introducing identical mass transitions, while substituting it with other deuterated kinase inhibitor ISs (e.g., Imatinib-d8, Sunitinib-d10) would fail due to differences in chemical structure, leading to different chromatographic retention times, ionization efficiencies, and matrix effects, thus severely compromising assay accuracy and precision .

Quantitative Differentiation of Toceranib-d8: Comparator-Based Evidence for Method Development and Procurement


High Chemical Purity (>99%) Versus Unlabeled Toceranib Reagent Grade

The commercially available Toceranib-d8 reference standard is supplied with a certified purity of ≥99.1%, whereas standard unlabeled Toceranib reagents are typically specified at ≥98% . This higher purity specification for the deuterated IS is critical, as it directly impacts the lower limit of quantitation (LLOQ) and the accuracy of trace-level drug measurements in complex biological matrices, minimizing interference from impurities that co-elute with the target analyte .

Analytical Chemistry Pharmaceutical Analysis LC-MS/MS Method Development

Exact Mass Differentiation of +8.026 Da for Unambiguous LC-MS/MS Quantitation

Toceranib-d8 (C22H17D8FN4O2) possesses an exact mass of 404.246 Da, which is +8.026 Da greater than that of unlabeled Toceranib (C22H25FN4O2, exact mass 396.196 Da) . This mass shift, resulting from the substitution of eight hydrogen atoms with deuterium, allows for baseline separation of the analyte and internal standard signals in the mass spectrometer, provided the mass resolution is sufficient to distinguish the isotopic peaks. In contrast, a non-deuterated structural analog used as an IS would exhibit a different, often unpredictable, mass difference, potentially interfering with the analyte's quantitation channel [1].

Bioanalysis Mass Spectrometry Pharmacokinetics

Defined MS/MS Transitions (m/z 405 → 113) Enable Method Transfer and Validation

For Toceranib-d8, a commonly reported MS/MS transition in positive electrospray ionization (ESI+) is m/z 405.3 → 113.1 . This transition corresponds to the protonated molecular ion [M+H]+ and a characteristic fragment ion. This pre-defined transition is a critical piece of information for method developers, as it accelerates method setup and ensures comparability across different laboratories. Using an alternative, non-deuterated internal standard would require extensive in-house optimization to identify suitable, interference-free transitions, a process that is both time-consuming and resource-intensive.

Analytical Method Development LC-MS/MS Method Transfer

Core Application Scenarios for Toceranib-d8 Based on Verified Analytical Differentiation


Internal Standard for LC-MS/MS Quantitation of Toceranib in Canine Pharmacokinetic Studies

Toceranib-d8 is the essential internal standard for developing and validating LC-MS/MS methods to measure Toceranib concentrations in canine plasma or serum. The +8 Da mass shift enables accurate compensation for matrix effects and sample preparation variability, a requirement for generating reliable pharmacokinetic (PK) data in veterinary oncology research .

Tracer for In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

The incorporation of eight deuterium atoms makes Toceranib-d8 an ideal tracer for investigating the metabolic fate and potential drug-drug interactions of Toceranib in vitro. When co-incubated with unlabeled drug, the distinct mass of Toceranib-d8 and its metabolites allows for precise differentiation and quantitation of parent and metabolite formation pathways using high-resolution mass spectrometry .

Certified Reference Standard for Method Validation and Quality Control

Due to its high purity (≥99.1%) and defined isotopic labeling, Toceranib-d8 serves as a certified reference standard for analytical method validation, system suitability testing, and routine quality control (QC) in bioanalytical laboratories. Its use ensures compliance with regulatory guidelines for bioanalytical method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toceranib-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.